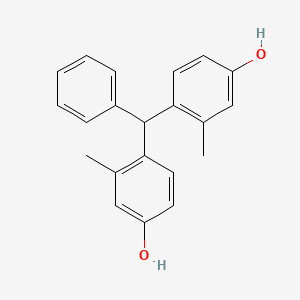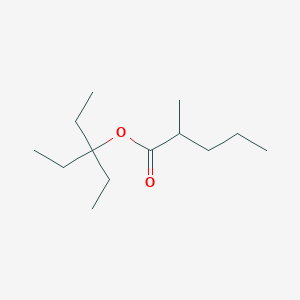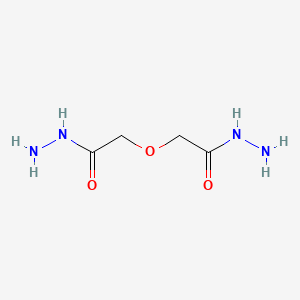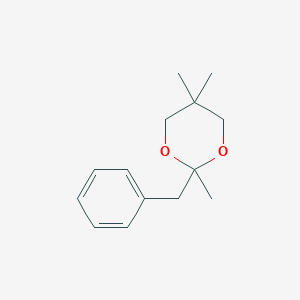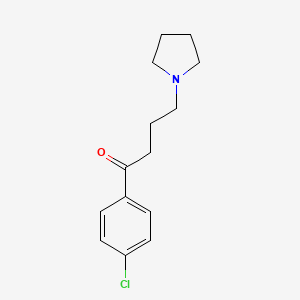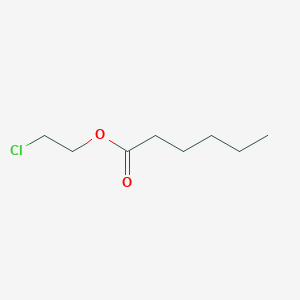
2-Chloroethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Chloroethyl hexanoate has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl hexanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl acetate: Similar in structure but with an acetate group instead of a hexanoate group.
2-Chloroethyl butanoate: Similar but with a butanoate group.
2-Chloroethyl propanoate: Similar but with a propanoate group.
Uniqueness
2-Chloroethyl hexanoate is unique due to its longer carbon chain (hexanoate group), which can influence its physical properties, reactivity, and applications compared to shorter-chain analogs .
Propiedades
Número CAS |
1071-55-2 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
2-chloroethyl hexanoate |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3 |
Clave InChI |
JIUOWPDPFXJIAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



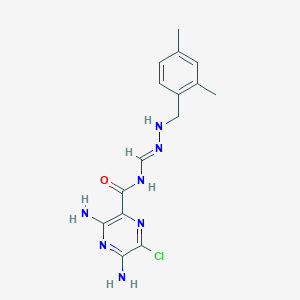
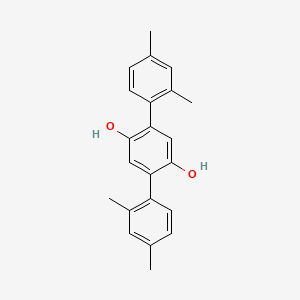



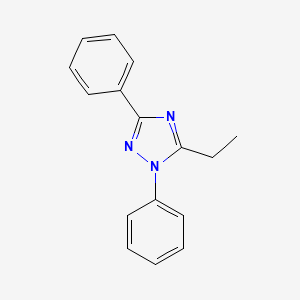

![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
